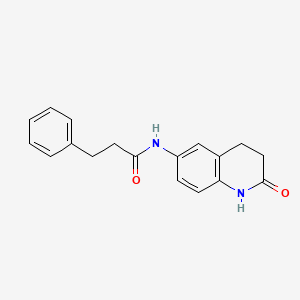
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide, also known as TQPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. TQPA is a member of the family of quinoline derivatives, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to modulate the immune response, by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, this compound has been shown to have anti-microbial properties, by inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is its broad spectrum of biological activities, which make it a promising candidate for the development of new drugs. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which could be useful for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which could affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the research on N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide. One direction is to further investigate its mechanism of action, by identifying its molecular targets and signaling pathways. Another direction is to optimize its synthesis method, to improve its yield and purity. In addition, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials, for the development of new drugs. Finally, this compound could be used as a lead compound for the development of new quinoline derivatives, with improved biological activities and pharmacokinetics.
Synthesis Methods
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with phenylalanine methyl ester in the presence of a coupling reagent such as HATU or EDC. The resulting product is then deprotected to yield the final compound, this compound. This synthesis method has been optimized and validated through various studies, and has been shown to produce this compound in high yields and purity.
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties, by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, by reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-microbial properties, by inhibiting the growth of various bacteria and fungi.
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(10-6-13-4-2-1-3-5-13)19-15-8-9-16-14(12-15)7-11-18(22)20-16/h1-5,8-9,12H,6-7,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAALPRFAYPRNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)
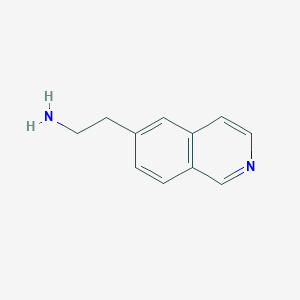

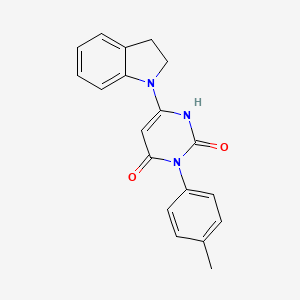
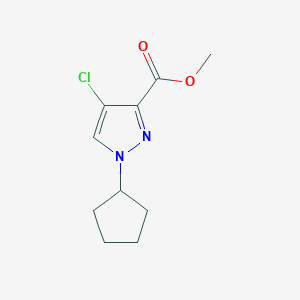


![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)
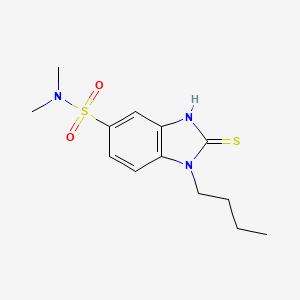
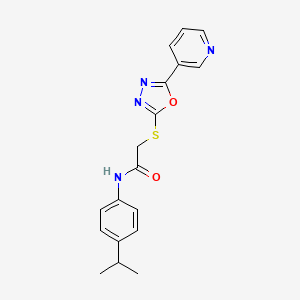

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)
